molecular formula C18H13ClFN3O2 B1669062 Cinolazepam CAS No. 75696-02-5

Cinolazepam

Número de catálogo B1669062
Número CAS: 75696-02-5
Peso molecular: 357.8 g/mol
Clave InChI: XAXMYHMKTCNRRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinolazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant activity . It is not approved in Canada or America . It is primarily used as a hypnotic due to its strong sedative properties .


Synthesis Analysis

Cinolazepam is metabolized by human hepatocytes . Each drug (5 µmol/L) was incubated with pooled human hepatocytes, and metabolites were identified using liquid chromatography–high-resolution mass spectrometry (LC–HRMS) . The continuous flow synthesis of six benzodiazepines from aminobenzophenones has been described .


Molecular Structure Analysis

The molecular formula of Cinolazepam is C18H13ClFN3O2 .


Chemical Reactions Analysis

Cinolazepam is reduced at the Dropping Mercury Electrode (DME) over the entire pH range in Britton Robinson buffers (BRB) containing 20% DMF as a solubilizer . A well-defined cathodic wave is obtained over the pH range 3-5, which is very suitable for analytical purposes .


Physical And Chemical Properties Analysis

The average molecular weight of Cinolazepam is 357.766 . The monoisotopic weight is 357.068032587 .

Aplicaciones Científicas De Investigación

Sleep Disorder Treatment

Cinolazepam has been utilized in the management of severe and debilitating forms of sleep disorders. Its efficacy in improving sleep maintenance and quality makes it a subject of interest in sleep research. Studies have shown that it can significantly increase sleep efficiency and reduce wake time during the sleep period without altering the architecture of sleep stages significantly .

Anxiety Disorder Management

The anxiolytic properties of Cinolazepam are leveraged in the management of anxiety disorders. It is particularly useful for the short-term relief of symptoms of anxiety, especially when associated with depressive symptoms. Its mechanism of action involves the potentiation of GABA neurotransmitters, which play a role in reducing anxiety .

Neuroscience Research

In neuroscience, Cinolazepam’s impact on behavior and neurological function is of great interest. Its interaction with GABA receptors and subsequent effects on the central nervous system can provide insights into the treatment of various neurological disorders .

Pharmacology

Cinolazepam’s pharmacodynamics and pharmacokinetics are key areas of study in pharmacology. Understanding its absorption, bioavailability, metabolism, and excretion can inform the development of new drugs and improve existing therapeutic practices .

Clinical Trials

Cinolazepam is often included in clinical trials to assess its efficacy and safety in treating various conditions. Its role in controlled studies helps determine optimal dosages, identify potential side effects, and evaluate its therapeutic value compared to other medications .

Medical Imaging

While not directly used in medical imaging, the metabolism of Cinolazepam can be studied using techniques like high-resolution mass spectrometry. This can aid in the development of imaging agents or contrast materials that are metabolized in similar pathways .

Drug Development

Cinolazepam’s properties are studied in drug development to create new compounds with similar or improved therapeutic effects. Its strong sedative properties, for instance, can inspire the synthesis of new hypnotic agents .

Safety And Hazards

Cinolazepam is not approved for sale in the United States or Canada . The onset of impairment of consciousness is relatively rapid in benzodiazepine poisoning .

Propiedades

IUPAC Name

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMYHMKTCNRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868372
Record name Cinolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinolazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.20e-02 g/L
Record name Cinolazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.
Record name Cinolazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cinolazepam

CAS RN

75696-02-5
Record name Cinolazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75696-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinolazepam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinolazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINOLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinolazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinolazepam
Reactant of Route 2
Reactant of Route 2
Cinolazepam
Reactant of Route 3
Reactant of Route 3
Cinolazepam
Reactant of Route 4
Cinolazepam
Reactant of Route 5
Reactant of Route 5
Cinolazepam
Reactant of Route 6
Cinolazepam

Q & A

Q1: What is the chemical structure of Cinolazepam?

A2: Cinolazepam is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.

Q2: Can you elaborate on the use of Cinolazepam in sleep studies involving traffic noise?

A3: In a study employing simulated traffic noise to induce situational insomnia, Cinolazepam demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of Cinolazepam displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.

Q3: What analytical techniques have been employed to study Cinolazepam?

A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of Cinolazepam. [] This technique proved valuable for analyzing Cinolazepam tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of Cinolazepam is ongoing.

Q4: Are there any known safety concerns associated with Cinolazepam?

A5: While Cinolazepam demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing Cinolazepam.

Q5: What is the current understanding of Cinolazepam metabolism in humans?

A6: While specific details on Cinolazepam metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate Cinolazepam intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.